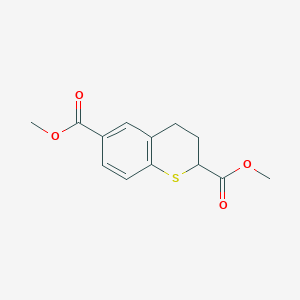

Dimethyl thiochromane-2,6-dicarboxylate

Descripción

Dimethyl thiochromane-2,6-dicarboxylate is a sulfur-containing heterocyclic compound featuring a thiochromane backbone (a benzothiopyran derivative) esterified with methyl groups at the 2- and 6-positions. Key properties of interest include its electronic structure, solubility, and reactivity, which are influenced by the sulfur atom and ester functionalities.

Propiedades

Fórmula molecular |

C13H14O4S |

|---|---|

Peso molecular |

266.31 g/mol |

Nombre IUPAC |

dimethyl 3,4-dihydro-2H-thiochromene-2,6-dicarboxylate |

InChI |

InChI=1S/C13H14O4S/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3 |

Clave InChI |

XCNARPQEFQEOBF-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1CCC2=C(S1)C=CC(=C2)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl thiochromane-2,6-dicarboxylate typically involves the esterification of thiochromane-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Temperature: Reflux conditions (around 60-80°C)

Solvent: Methanol

Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of dimethyl thiochromane-2,6-dicarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process may include:

Feedstock Preparation: Mixing thiochromane-2,6-dicarboxylic acid with methanol and catalyst

Reaction: Conducting the esterification in a continuous flow reactor

Purification: Using distillation or crystallization to isolate the product

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl thiochromane-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Reduction of ester groups to alcohols using reducing agents like lithium aluminum hydride

Substitution: Nucleophilic substitution reactions at the ester groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures

Reduction: Lithium aluminum hydride; conducted under anhydrous conditions

Substitution: Nucleophiles such as amines or alcohols; reactions may require a base like sodium hydroxide

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols

Substitution: Amides or esters with different alkyl groups

Aplicaciones Científicas De Investigación

Dimethyl thiochromane-2,6-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

Medicine: Explored as a potential drug candidate due to its unique structural features

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of dimethyl thiochromane-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The sulfur atom in the thiochromane ring can participate in redox reactions, influencing the compound’s activity.

Comparación Con Compuestos Similares

Pyridine-Based Analogues

Dimethyl Pyridine-2,6-Dicarboxylate (CAS 5453-67-8) is a closely related compound where the thiochromane ring is replaced with a pyridine ring. Key differences include:

- Electronic Effects : The pyridine ring introduces electron-withdrawing nitrogen atoms, enhancing electrophilic reactivity compared to the electron-rich thiochromane system.

- Spectral Data : The $ ^1H $ NMR spectrum of dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA, a derivative) shows singlets at 4.06 ppm (CH$ _3 $), 4.45 ppm (CH$ _2 $), and 8.27 ppm (aromatic protons), distinct from the thiochromane derivative due to altered shielding effects .

- Applications : Pyridine dicarboxylates are often intermediates in ligand synthesis for metal coordination complexes, whereas thiochromane derivatives may exhibit enhanced biological activity due to sulfur’s lipophilicity .

| Property | Dimethyl Thiochromane-2,6-Dicarboxylate | Dimethyl Pyridine-2,6-Dicarboxylate |

|---|---|---|

| Molecular Weight | ~280–300 (estimated) | 195.17 g/mol |

| Solubility | Likely low in water (ester groups) | Soluble in polar aprotic solvents |

| Aromatic System | Benzothiopyran | Pyridine |

| Reactivity | Sulfur enhances nucleophilicity | Nitrogen enhances electrophilicity |

Thiophene-Based Analogues

Dimethyl Thieno[2,3-b]pyridine-2,6-Dicarboxylate (CAS 251.26) shares a fused thiophene-pyridine system. Key distinctions:

- Structure: The thienopyridine core combines sulfur and nitrogen heteroatoms, offering dual electronic modulation compared to thiochromane’s single sulfur atom.

- Synthesis : Thiophene-based analogues are typically synthesized via cyclization or cross-coupling reactions, differing from thiochromane routes .

- Applications: Thienopyridines are explored in optoelectronics due to their conjugated π-systems, whereas thiochromanes may prioritize pharmacological applications .

Benzene-Based Analogues

Dimethyl 2,3,5,6-Tetrachloro-1,4-Benzenedicarboxylate (DCPA, CAS listed in ) is a chlorinated aromatic ester. Comparisons:

- Electron Density : Chlorine substituents render DCPA highly electron-deficient, contrasting with the electron-rich thiochromane system.

- Applications : DCPA is used as a herbicide, whereas sulfur-containing thiochromanes might target enzyme systems (e.g., cysteine proteases) .

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Dimethyl Thiochromane-2,6-Dicarboxylate | ~280–300 (estimated) | Not reported | Low in water | Thiochromane, esters |

| Dimethyl Pyridine-2,6-Dicarboxylate | 195.17 | 150–152 | DMSO, Chloroform | Pyridine, esters |

| Dimethyl Thieno[2,3-b]pyridine-2,6-DC | 251.26 | Not reported | Organic solvents | Thiophene, pyridine, esters |

| DCPA | 331.84 | 155–157 | Low polarity solvents | Benzene, esters, Cl$ _4 $ |

Actividad Biológica

Dimethyl thiochromane-2,6-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological effects, supported by research findings and case studies.

Chemical Structure and Properties

Dimethyl thiochromane-2,6-dicarboxylate features a thiochromane core with two carboxylate groups and two methyl ester substituents. The structure is crucial for its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to thiochromanes can exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that dimethyl thiochromane-2,6-dicarboxylate may also possess similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Studies have highlighted the anticancer potential of thiochromane derivatives. For example, compounds related to dimethyl thiochromane-2,6-dicarboxylate demonstrated moderate activity against colon carcinoma cell lines (HCT) in vitro. The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

Dimethyl thiochromane-2,6-dicarboxylate has been investigated for its ability to inhibit various enzymes. Enzyme inhibition can lead to significant therapeutic effects, particularly in diseases where enzyme overactivity is a concern. Specific studies have shown that structurally related compounds can inhibit enzymes involved in cancer progression and inflammation .

Case Studies

- Antimicrobial Testing : A study tested several derivatives of thiochromanes against Mycobacterium tuberculosis and found that modifications in the structure led to varying degrees of antimicrobial effectiveness. This suggests that dimethyl thiochromane-2,6-dicarboxylate could be optimized for enhanced activity .

- Cancer Cell Line Studies : In vitro studies on HCT116 colon cancer cells revealed that certain analogs of dimethyl thiochromane-2,6-dicarboxylate induced apoptosis at specific concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .

- Enzyme Inhibition Assays : Research on enzyme inhibition showed that certain thiochromane derivatives could inhibit key enzymes related to cancer metabolism. The findings suggest a potential pathway for developing new therapeutic agents targeting metabolic pathways in cancer cells .

Data Table: Biological Activities of Dimethyl Thiochromane-2,6-dicarboxylate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.